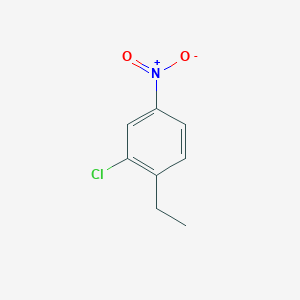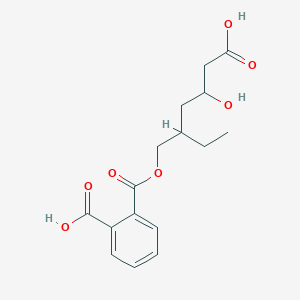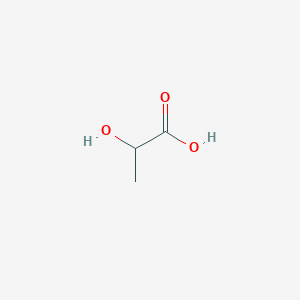
β-Asarone
Vue d'ensemble
Description
CIS-ASARONE : est un composé naturel présent dans certaines plantes telles que l'Acore odorant (Acorus calamus) et l'Asarum. Il appartient à la classe des phénylpropanoïdes et est connu pour ses propriétés d'huile parfumée volatile. Il existe deux isomères de l'asarone : l'α-asarone (trans) et la β-asarone (cis), cette dernière étant l'objet de cet article .
Applications De Recherche Scientifique
CIS-ASARONE has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Studied for its unique chemical properties and reactivity.
Biology:
Medicine:
- Investigated for its potential neuroprotective effects in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease .
- Shows promise in reducing oxidative stress and neuroinflammation .
Industry:
- Utilized in the fragrance industry due to its pleasant aroma.
- Employed as a natural pesticide and bactericide .
Mécanisme D'action
Target of Action
Beta-Asarone, a secondary metabolite found in high levels in the rhizomes of the medicinal plant Acorus calamus , has been shown to have multiple pharmacological properties. Its primary targets are associated with neurological disorders, particularly neurodegenerative diseases such as Alzheimer’s disease (AD), Parkinson’s disease (PD), cerebral ischemic disease, and epilepsy . It exerts neuroprotective effects by mitigating oxidative stress, abnormal protein accumulation, neuroinflammation, neurotrophic factor deficit, and promoting neuronal cell survival .
Mode of Action
Beta-Asarone interacts with its targets by mitigating oxidative stress, abnormal protein accumulation, and neuroinflammation . It also promotes neuronal cell survival and activates various neuroprotective signaling pathways . For instance, it has been shown to attenuate Aβ (1—42)-induced neuronal apoptosis in the hippocampus by reversing the down-regulation of Bcl-2, Bcl-w, caspase-3 activation, and JNK phosphorylation .
Biochemical Pathways
Beta-Asarone affects several biochemical pathways. It mitigates oxidative stress and abnormal protein accumulation, reduces neuroinflammation, and addresses neurotrophic factor deficit . It also promotes neuronal cell survival and activates various neuroprotective signaling pathways . In addition, it has been shown to suppress the production of pro-inflammatory mediators through NF-κB signaling and the JNK pathways in activated microglial cells .
Pharmacokinetics
Oral administration of beta-Asarone results in maximum plasma concentrations of 2.5 μg/mL (tmax = 14 min) with half-lives in plasma of approximately 1 hour . This suggests that beta-Asarone is rapidly absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of beta-Asarone’s action are significant. It has been shown to improve cognitive function by suppressing neuronal apoptosis in the beta-amyloid hippocampus injection rats . It also exerts neuroprotective effects by mitigating oxidative stress, abnormal protein accumulation, neuroinflammation, neurotrophic factor deficit, and promoting neuronal cell survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of beta-Asarone. For instance, chronic exposure to harmful metal nanoparticles such as lead can impact the normal functioning of our nervous system, leading to cognitive decline as well as neurodevelopmental dysfunctions . Beta-Asarone has been shown to ameliorate these lead-induced cognitive dysfunctions . .
Analyse Biochimique
Biochemical Properties
Beta-Asarone interacts with various enzymes and proteins. For instance, it has been suggested that the overexpression of cytochrome P450 monooxygenase (P450) genes could be associated with the response to Beta-Asarone .
Cellular Effects
Beta-Asarone has significant effects on various types of cells and cellular processes. It has been observed to have lethal effects against insect pests . In the context of neurodegeneration, Beta-Asarone has been shown to provide protection against oxidative stress and neuronal damage induced by beta-amyloid .
Molecular Mechanism
Beta-Asarone exerts its effects at the molecular level through various mechanisms. It has been suggested that enhanced detoxification via P450s could be involved in the observed sublethal effects . In the context of neurodegeneration, Beta-Asarone has been shown to increase the levels of antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GPX) .
Dosage Effects in Animal Models
In animal models, the effects of Beta-Asarone have been studied at different dosages. For instance, it has been shown to have protective effects against neurodegeneration induced by beta-amyloid
Metabolic Pathways
Beta-Asarone is involved in various metabolic pathways. It interacts with enzymes such as P450s
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : CIS-ASARONE peut être extrait de l'huile essentielle d'Acorus tatarinowii par chromatographie gazeuse préparative. L'huile est d'abord fractionnée par chromatographie sur gel de silice en utilisant différents rapports d'éther de pétrole et d'acétate d'éthyle comme solvants d'élution en gradient. La fraction contenant le mélange d'isomères est ensuite séparée par chromatographie gazeuse préparative .
Méthodes de production industrielle : Une autre méthode implique l'extraction accélérée par solvant et la chromatographie à contre-courant à grande vitesse par coordination d'ions argent. Cette méthode utilise un système solvant biphasé composé de n-hexane-acétate d'éthyle-éthanol-eau avec des ions argent pour séparer les isomères de l'extrait brut .
Analyse Des Réactions Chimiques
Types de réactions : CIS-ASARONE subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.
Réactifs et conditions courants :
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactions d'halogénation peuvent être effectuées en utilisant des réactifs comme le brome ou le chlore.
Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
CIS-ASARONE a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie :
- Utilisé comme précurseur dans la synthèse de divers composés organiques.
- Étudié pour ses propriétés chimiques et sa réactivité uniques.
Biologie :
- Présente des propriétés antimicrobiennes et antifongiques, ce qui la rend utile dans les études biologiques .
Médecine :
- Investigated pour ses effets neuroprotecteurs potentiels dans le traitement des troubles neurologiques tels que la maladie d'Alzheimer et la maladie de Parkinson .
- Prometteur pour réduire le stress oxydatif et la neuroinflammation .
Industrie :
- Utilisé dans l'industrie des parfums en raison de son arôme agréable.
- Employé comme pesticide et bactéricide naturel .
Mécanisme d'action
CIS-ASARONE exerce ses effets par le biais de plusieurs mécanismes :
Propriétés antioxydantes : Il atténue le stress oxydatif en neutralisant les radicaux libres.
Voies de signalisation neuroprotectrices : Il active diverses voies qui favorisent la survie neuronale et réduisent la neuroinflammation.
Effets anti-inflammatoires : Il inhibe les voies de signalisation NF-κB et JNK, réduisant la production de médiateurs pro-inflammatoires.
Comparaison Avec Des Composés Similaires
CIS-ASARONE est comparé à d'autres composés similaires tels que l'α-asarone (isomère trans) et la trans-isoasarone.
Composés similaires :
α-Asarone : L'isomère trans de l'asarone, qui possède des propriétés chimiques similaires mais des activités biologiques différentes.
Trans-Isoasarone : Un autre isomère présentant des caractéristiques chimiques et biologiques distinctes.
Unicité : CIS-ASARONE est unique en raison de sa configuration isomérique spécifique, qui influence sa réactivité chimique et ses effets biologiques. Sa configuration cis permet des interactions différentes avec les cibles biologiques par rapport à son isomère trans .
Propriétés
IUPAC Name |
1,2,4-trimethoxy-5-[(Z)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFAZBXYICVSKP-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020057 | |
| Record name | beta-Asarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5273-86-9 | |
| Record name | β-Asarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5273-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Asarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005273869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Asarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trimethoxypropen-1-ylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-ASARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGA3MH6IUW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)

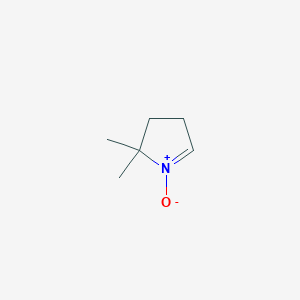
![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indole](/img/structure/B42744.png)
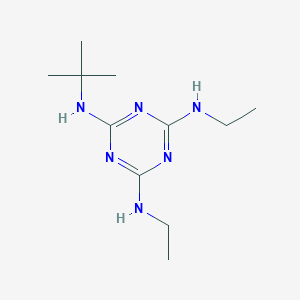
![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)

![2-{[(2-acetylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B42751.png)
